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Compound of Interest

Compound Name: 2-lodo-4-methylaniline

Cat. No.: B1303665

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-
lodo-4-methylaniline (CAS No: 29289-13-2), a key intermediate in pharmaceutical and
chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for
compound identification, purity assessment, and structural elucidation.

Core Spectral Data

The empirical formula for 2-lodo-4-methylaniline is C7HsIN, with a molecular weight of 233.05
g/mol .[1][2] The spectral data presented below has been compiled from various analytical
studies to provide a robust characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
The H and 3C NMR spectra of 2-lodo-4-methylaniline provide distinct signals corresponding
to the different hydrogen and carbon atoms in the molecule.

Table 1: *H NMR Spectral Data for 2-lodo-4-methylaniline
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.47 d 1.6 H-3

6.95 dd 8.0,1.6 H-5

6.66 d 8.0 H-6

3.84 S -NH:2

2.21 S -CHs

Solvent: CDCls, Frequency: 400 MHz[3]

Table 2: 13C NMR Spectral Data for 2-lodo-4-methylaniline

Chemical Shift (6) ppm Assignment
144.4 C-2

139.2 C-4

130.2 C-6

129.7 C-5

114.8 C-3

84.5 C-1

20.0 -CHs

Solvent: CDClIs, Frequency: 100 MHz[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-lodo-4-methylaniline shows characteristic absorption bands for the amine and

aromatic functionalities.

Table 3: IR Spectral Data for 2-lodo-4-methylaniline
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Wavenumber (cm~?) Assignment

3100-3000 C-H stretch (aromatic)[4][5]
2000-1665 Overtones (weak)[4][5]
1600-1585 C-C stretch (in-ring)[4][5]
1500-1400 C-C stretch (in-ring)[4][5]
900-675 C-H "oop" (out-of-plane)[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data for 2-lodo-4-methylaniline

m/z Assignment

233.9760 [M+H]* (Found)

233.9780 [M+H]* (Calculated for C7HsIN)[3]
233 Molecular lon (M%)

Experimental Protocols

The following sections outline the generalized experimental methodologies for obtaining the
spectral data presented above. These protocols are based on standard practices for the

analysis of aromatic amines.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 5-25 mg of 2-lodo-4-methylaniline is dissolved in about
0.7 mL of deuterated chloroform (CDCIs) in a clean, dry NMR tube. The sample is gently
agitated to ensure complete dissolution.

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz NMR spectrometer.
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o Data Acquisition: The spectrometer is tuned and locked onto the deuterium signal of the
solvent. For 'H NMR, standard acquisition parameters are used. For 13C NMR, a proton-
decoupled spectrum is acquired to simplify the signals to single lines for each carbon atom.

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the
spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are
referenced to the residual solvent peak of CDCls (& 7.26 ppm for *H and & 77.16 ppm for
13C).

FT-IR Spectroscopy Protocol

o Sample Preparation: A small amount of the solid 2-lodo-4-methylaniline sample is placed
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an
FTIR spectrometer.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample is
then brought into contact with the crystal, and the sample spectrum is recorded. The
spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented in terms of absorbance or transmittance as
a function of wavenumber (cm™1).

Mass Spectrometry Protocol

o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Electron Impact (El) or Electrospray lonization (ESI) can be used. For ESI, the
sample is dissolved in a suitable solvent and infused into the ion source.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion. For high-resolution mass spectrometry (HRMS), an analyzer
with high mass accuracy is used to determine the exact mass of the molecular ion.[3]
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2-lodo-4-methylaniline.

Spectroscopic Analysis Data Interpretation

Mass Spectrometry ’ Compound Identity Confirmation
NMR Spectroscopy P :
— P (tH & 22C) P> Purity Assessment
IR Spectroscopy P~ Structural Elucidation

Sample Preparation

2-lodo-4-methylaniline

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2-lodo-4-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 2-lodo-4-methylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303665#2-iodo-4-methylaniline-spectral-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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